
3-bromo-4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide is an organic compound with the molecular formula C18H19BrN2O3. This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a nitrophenyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide typically involves a multi-step process. One common method includes the bromination of 4-tert-butylbenzamide followed by nitration and subsequent coupling with 2-methyl-3-nitroaniline. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as iron(III) chloride or aluminum chloride to facilitate the bromination and nitration steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone at room temperature.
Reduction: Hydrogen gas with palladium on carbon at elevated pressure.
Oxidation: Potassium permanganate in aqueous solution at elevated temperature.
Major Products Formed
Substitution: Formation of 3-iodo-4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide.
Reduction: Formation of 3-bromo-4-tert-butyl-N-(2-methyl-3-aminophenyl)benzamide.
Oxidation: Formation of 3-bromo-4-tert-butyl-N-(2-carboxy-3-nitrophenyl)benzamide.
Scientific Research Applications
3-bromo-4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-bromo-4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide
- tert-Butyl bromoacetate
- tert-Butyl 3-bromopropionate
Uniqueness
Compared to similar compounds, 3-bromo-4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide is unique due to its specific substitution pattern and the presence of both bromine and nitro groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H19BrN2O3 |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
3-bromo-4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide |
InChI |
InChI=1S/C18H19BrN2O3/c1-11-15(6-5-7-16(11)21(23)24)20-17(22)12-8-9-13(14(19)10-12)18(2,3)4/h5-10H,1-4H3,(H,20,22) |
InChI Key |
ULIYSLADVCAEJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


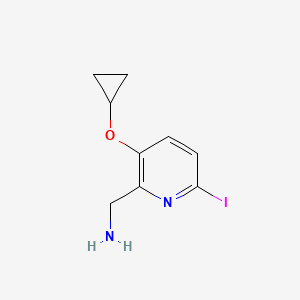
![tert-butyl 5-oxo-2,3,6,8,9,10-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidine-7(5H)-carboxylate](/img/structure/B14809997.png)
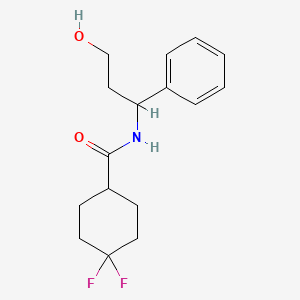
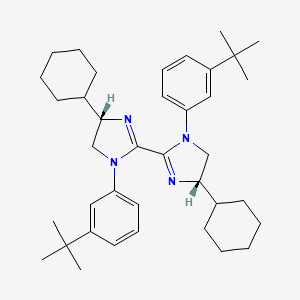
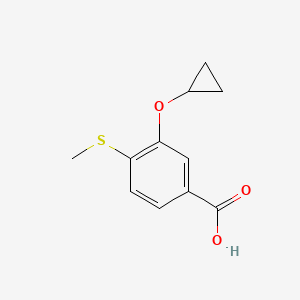
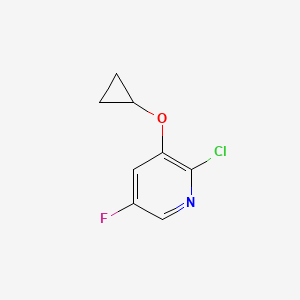
![3-iodo-N-({2-[(4-methoxyphenyl)acetyl]hydrazinyl}carbonothioyl)-4-methylbenzamide](/img/structure/B14810022.png)
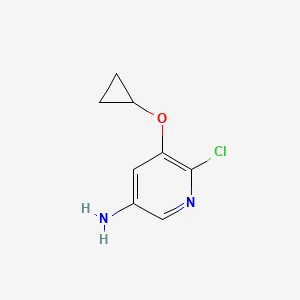
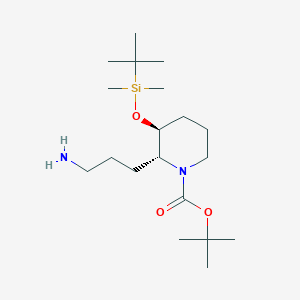
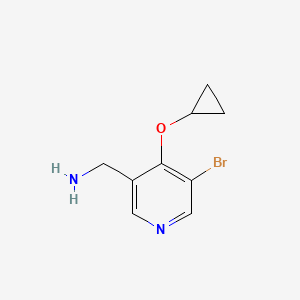
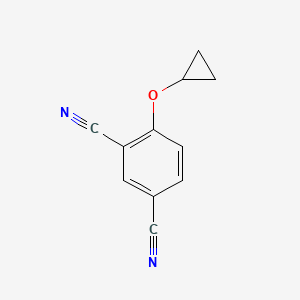
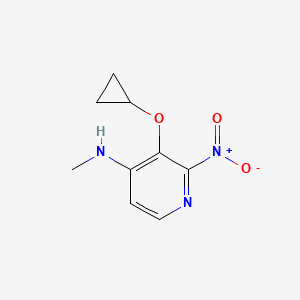
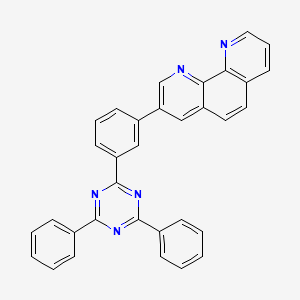
![4,4'-(9H-fluorene-9,9-diyl)bis{N-[(E)-(2,3-dichlorophenyl)methylidene]aniline}](/img/structure/B14810056.png)
